Oxynitrox S 100
Description
Historical Context and Evolution of Nitroxyl (B88944) Radical Catalysis
The field of nitroxyl radical catalysis has its roots in the study of stable organic radicals. Nitroxides, or nitroxyl radicals, are characterized by a nitrogen-oxygen single bond with an unpaired electron, which confers both stability and reactivity. acs.orgnih.gov The thermodynamic stability of these radicals is often enhanced by bulky substituents adjacent to the nitrogen atom, which prevent dimerization. acs.orgnih.gov
Among the most well-known and extensively studied nitroxyl radicals is 2,2,6,6-tetramethylpiperidine-1-oxyl, commonly known as TEMPO. fujifilm-wako.com.cn Initially, nitroxides like TEMPO were used in stoichiometric amounts for oxidation reactions. However, a significant leap forward occurred with the development of catalytic systems where the nitroxyl radical is used in smaller quantities in conjunction with a co-oxidant. acs.org This evolution marked a shift towards more efficient and economical chemical processes.
The mechanism of TEMPO-mediated oxidation typically involves the oxidation of the nitroxyl radical to a more potent oxoammonium cation. mdpi.com This cation is the active species that oxidizes the alcohol to a carbonyl compound, during which it is reduced back to a hydroxylamine (B1172632). The co-oxidant then regenerates the nitroxyl radical from the hydroxylamine, completing the catalytic cycle. Over the years, research has focused on optimizing this process by exploring various co-oxidants and reaction conditions to enhance selectivity and yield. The development of systems that can utilize environmentally benign oxidants like molecular oxygen has been a major focus. acs.org
Significance of Oligomeric Nitroxyl Catalysts in Modern Organic Synthesis
The immobilization of catalysts on solid supports or their incorporation into polymeric structures represents a significant advancement in catalysis, aimed at bridging the gap between homogeneous and heterogeneous catalysis. sciencemadness.org Oligomeric and polymeric nitroxyl catalysts, such as Oxynitrox S 100, have emerged as a solution to some of the drawbacks associated with traditional homogeneous catalysts.
A primary advantage of these macromolecular catalysts is the ease of separation from the reaction mixture. acs.org In contrast to small-molecule catalysts like free TEMPO, which can be difficult to remove from the product, high-molecular-weight oligomeric catalysts can often be recovered through simple filtration or precipitation. acs.org This simplifies the purification process, reduces product contamination, and allows for the catalyst to be recycled and reused, leading to lower costs and reduced waste. sciencemadness.orgqualitas1998.net
Furthermore, the structure of oligomeric catalysts can be designed to enhance catalytic activity and stability. mdpi.com By attaching multiple catalytic sites to a single backbone, it is possible to create a high local concentration of the active species. sciencemadness.org In some cases, the polymer or oligomer backbone itself can influence the catalyst's environment, potentially improving its performance. researchgate.net The development of these catalysts, which combine the high activity and selectivity of homogeneous catalysts with the practical benefits of heterogeneous systems, is a key trend in modern organic synthesis. acs.org
Positioning Oxynitrox S 100 in the Landscape of Green Chemistry and Sustainable Catalysis
Oxynitrox S 100 is explicitly positioned as a "green catalyst," a designation that reflects its alignment with the principles of sustainable chemistry. pcimag.comjst.go.jp The growing demand for environmentally responsible chemical processes has driven the development of catalysts that minimize waste, avoid the use of toxic materials, and operate under milder conditions. pcimag.combio-conferences.org
The most prominent green feature of Oxynitrox S 100 is that it is metal-free. pcimag.comjst.go.jp Many traditional oxidation reactions rely on catalysts containing heavy metals like chromium, ruthenium, or palladium, which are often toxic, costly, and can lead to problematic waste streams. pcimag.comacs.org By offering a metal-free alternative, Oxynitrox S 100 helps to circumvent these issues, contributing to cleaner production processes. pcimag.comjst.go.jp
Interactive Data Tables
Table 1: Chemical Identity of Oxynitrox S 100
| Property | Value | Source |
| Chemical Name | Oxynitrox S 100 | fishersci.com |
| CAS Number | 91993-31-6 | fishersci.com |
| Molecular Formula | (C35H64N8O2)n | chemscene.com |
| Type | Oligomeric Nitroxyl Radical | pcimag.comjst.go.jp |
| Active Moiety | TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) | pcimag.comjst.go.jp |
Table 2: Application and Performance of Oxynitrox S 100 in Alcohol Oxidation
| Substrate Type | Product | Reaction Conditions | Key Advantages | Source |
| Primary Alcohols | Aldehydes | Biphasic medium with a co-oxidant (e.g., sodium hypochlorite) | High selectivity, metal-free, catalyst is recyclable | pcimag.comjst.go.jp |
| Fragrance Alcohols (e.g., octanols, 1-phenyl ethanol) | Corresponding Aldehydes | Biphasic medium with sodium hypochlorite (B82951) and sodium bromide | Controlled oxidation, preserves scent quality, prevents discoloration | pcimag.com |
| Primary Alcohols | Carboxylic Acids | Increased equivalents of co-oxidant (e.g., 2 NaOCl equivalents) | Controllable degree of oxidation | pcimag.com |
Properties
CAS No. |
91993-31-6 |
|---|---|
Molecular Formula |
C37H73N9O2 |
Molecular Weight |
676.0 g/mol |
InChI |
InChI=1S/C37H70N8O2.H3N/c1-27-38-30(41-33(5,6)26-32(2,3)4)40-31(39-27)43(29-24-36(11,12)45(47)37(13,14)25-29)21-19-17-16-18-20-42(15)28-22-34(7,8)44(46)35(9,10)23-28;/h28-29H,16-26H2,1-15H3,(H,38,39,40,41);1H3 |
InChI Key |
YTIJWFVRMUWBBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC(=N1)N(CCCCCCN(C)C2CC(N(C(C2)(C)C)[O])(C)C)C3CC(N(C(C3)(C)C)[O])(C)C)NC(C)(C)CC(C)(C)C.N |
Origin of Product |
United States |
Structural Elucidation and Chemical Architecture of Oxynitrox S 100
Oligomeric Framework and Topology
The fundamental structure of Oxynitrox S 100 is an oligomer, a polymer consisting of a relatively small number of repeating monomer units. rsc.orgsci-hub.se This oligomeric design is a key feature, imparting a high molecular weight of approximately 2000 to 3000 g/mol . mdpi.com This characteristic is crucial for its utility, as it renders the catalyst non-volatile and facilitates easy separation from the reaction mixture by simple distillation, allowing for its efficient recycling and reuse in successive oxidation cycles without significant loss of efficacy. rsc.orgmdpi.com
The repeating unit of the Oxynitrox S 100 oligomer has the molecular formula C₃₅H₆₄N₈O₂. d-nb.infomdpi.com The structural backbone is built upon a 1,3,5-triazine (B166579) ring. This heterocyclic core is linked to the catalytically active TEMPO moieties, creating a robust and stable framework. The systematic name, Poly((6-((1,1,3,3-tetramethylbutyl)amino)-1,3,5-triazine-2,4-diyl)imino(2,2,6,6-tetramethyl-4,1-piperidinediyl)imino(2,2,6,6-tetramethyl-4,1-piperidinediyl)), describes this complex repeating structure, highlighting the integration of the TEMPO units via imino bridges to the triazine scaffold.
The degree of polymerization directly dictates the molecular weight of the oligomer, which in turn significantly influences its physical and catalytic properties. The development of an oligomeric structure for Oxynitrox S 100 was a deliberate strategy to counteract the disadvantages associated with low molecular weight nitroxyl (B88944) radicals like TEMPO, such as high volatility, tendency to sublimate, and challenging separation from aqueous media. rsc.orgsci-hub.se
By tethering multiple TEMPO units to a polymeric backbone, the resulting high molecular weight catalyst gains several advantages:
Enhanced Recyclability: The low volatility allows for easy recovery of the catalyst from the reaction products, a critical factor for industrial-scale processes. rsc.orgmdpi.com
Process Simplification: It enables the use of homogeneous reaction conditions, where the catalyst is soluble, while still allowing for straightforward, heterogeneous-like separation. sci-hub.se
Sustained Efficacy: The oligomer maintains its catalytic effectiveness over successive oxidation reactions. cosmeticsdesign.com
While specific studies correlating the exact degree of polymerization to catalytic turnover frequency for Oxynitrox S 100 are not publicly detailed, the chosen molecular weight range (2000-3000 g/mol ) represents an optimization between maintaining high catalytic activity and achieving the desired physical properties for practical application. mdpi.com
Integration and Functionalization of TEMPO Moieties within the Oligomer
The catalytic activity of Oxynitrox S 100 is derived from the multiple TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) moieties integrated into its structure. rsc.orgmdpi.com These functional groups are the sites of the oxidation reaction. The oligomeric framework acts as a scaffold, supporting these active radical sites. researchgate.net During the catalytic cycle, the nitroxyl radical of the TEMPO moiety is converted into the active oxidizing species, the corresponding oxoammonium ion, which is then capable of oxidizing substrates such as primary alcohols. rsc.orgwikipedia.org
The TEMPO moieties are reported to be homogeneously distributed throughout the oligomeric structure. scispace.com This arrangement ensures that the active sites are highly accessible to the substrate molecules, which is a key advantage typically associated with homogeneous catalysis. scispace.com This molecular architecture effectively creates a microenvironment where the catalytic species are highly mobile and uniformly dispersed within an inert, stable network, combining the high activity of homogeneous catalysts with the practical recovery benefits of heterogeneous catalysts. scispace.com
Radical Nature and Spin Density Distribution
Oxynitrox S 100 is a stable free radical, specifically a poly-nitroxide radical. rsc.org The stability of the radical is attributed to the steric hindrance provided by the four methyl groups adjacent to the nitroxide (N-O•) group on the piperidine (B6355638) ring, as well as the delocalization of the unpaired electron between the nitrogen and oxygen atoms. wikipedia.org
Research on TEMPO derivatives using techniques like polarized neutron diffraction has shown that the majority of the spin density is localized on the N-O group. rsc.org
Approximately 80% or more of the unpaired electron's spin density resides on the nitrogen and oxygen atoms. rsc.org
The distribution between the nitrogen and oxygen atoms is nearly equal. rsc.orgd-nb.info
The remaining ~20% of the spin density is delocalized over the rest of the molecule, including adjacent carbon atoms of the piperidine ring. rsc.org
This distribution is critical for the radical's reactivity. The high spin density on the oxygen and nitrogen atoms makes the nitroxide group the reactive center, which is reversibly oxidized to the catalytically active oxoammonium cation in the presence of a co-oxidant. d-nb.infowikipedia.org
| Substrate | Co-oxidant System | Product | Key Findings |
|---|---|---|---|
| n-octanol | NaOCl / NaBr | Octanal (Aldehyde) | Using 1.1 equivalents of sodium hypochlorite (B82951) selectively yields the aldehyde. |
| n-octanol | NaOCl / NaBr | Octanoic Acid | Using 2.5 equivalents of sodium hypochlorite results in the acid as the main product. |
This table summarizes research findings on the catalytic efficiency of Oxynitrox S 100 for the oxidation of n-octanol under controlled conditions, demonstrating its selectivity based on the amount of co-oxidant used. rsc.org
Mentioned Chemical Compounds
| Compound Name | CAS Number | Role/Context |
|---|---|---|
| Oxynitrox S 100 | 91993-31-6 | Main subject, catalyst |
| 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) | 2564-83-2 | Catalytically active moiety |
| 1,3,5-Triazine | 290-87-9 | Core of the repeating unit |
| Aldehyde | N/A | Product of alcohol oxidation |
| Primary Alcohol | N/A | Substrate for the catalyst |
| n-octanol | 111-87-5 | Example substrate |
| Octanal | 124-13-0 | Product of n-octanol oxidation |
| Octanoic Acid | 124-07-2 | Product of n-octanol over-oxidation |
| Sodium hypochlorite | 7681-52-9 | Co-oxidant |
| Sodium bromide | 7647-15-6 | Co-catalyst |
| Oxoammonium ion | N/A | Active oxidizing species |
Spectroscopic Probes of Radical Species
The defining feature of Oxynitrox S 100 is the presence of nitroxyl radical species, which are the cornerstone of its function. These radicals are typically based on the 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) moiety. The unpaired electron in the nitroxyl group makes it an ideal candidate for investigation by specialized spectroscopic techniques that are sensitive to paramagnetic centers.
Spectroscopic analysis of such radical species provides invaluable information on their concentration, stability, and interaction with the surrounding polymer matrix. While techniques like UV-Vis spectroscopy can offer some insights into the electronic transitions within the molecule, Electron Paramagnetic Resonance (EPR) spectroscopy stands as the most direct and powerful tool for probing the radical centers. azom.combruker.com The information gleaned from EPR is crucial for understanding the mechanism by which these stabilizers protect materials from degradation. azom.com
Electron Paramagnetic Resonance (EPR) Studies of Nitroxyl Centers
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. icmab.esdu.ac.in For polymeric nitroxides like those presumed in Oxynitrox S 100, EPR spectroscopy provides detailed information about the structure and dynamics of the nitroxyl radical centers. icmab.eschempap.org
In a dilute solution, a simple nitroxyl radical like TEMPO exhibits a characteristic three-line (triplet) EPR spectrum of equal intensity. This arises from the hyperfine interaction between the unpaired electron and the nuclear spin of the nitrogen atom (I=1). du.ac.inchempap.org However, when incorporated into a solid polymer matrix, as is the case for Oxynitrox S 100, the rotational motion of the nitroxyl radicals is significantly hindered. chempap.org This restriction in movement leads to an anisotropic EPR spectrum, where the spectral line shape is dependent on the orientation of the radical with respect to the external magnetic field. chempap.orgresearchgate.net
The analysis of these anisotropic spectra yields critical parameters that characterize the nitroxyl center's environment. The principal values of the g-tensor and the hyperfine coupling tensor (A) are key indicators of the local polarity and the nature of the radical's interaction with its surroundings. preprints.orgmdpi.com The degree of anisotropy in the spectrum can also provide qualitative information about the mobility of the polymer chains to which the nitroxyl radicals are attached. researchgate.net
Below are interactive data tables summarizing typical EPR parameters for nitroxyl radicals in different environments, which are representative of the data expected from studies on Oxynitrox S 100.
Table 1: Typical Isotropic Hyperfine Coupling Constants (Aiso) for TEMPO in Various Environments
| Solvent/Matrix | Aiso (Gauss) |
| Water | 17.1 |
| Ethanol | 16.7 |
| Benzene | 15.2 |
| Polypropylene (PP) | 15.6 |
| Polyvinyl Chloride (PVC) | 15.8 |
This table presents typical isotropic hyperfine coupling constants (Aiso) for the TEMPO radical in solvents of varying polarity and within polymer matrices. The Aiso value is sensitive to the polarity of the local environment of the nitroxide.
Table 2: Representative Anisotropic Hyperfine Coupling Constants for a TEMPO-like Radical in a Rigid Polymer Matrix
| Hyperfine Tensor Component | Typical Value (Gauss) |
| Axx | 6.0 - 8.0 |
| Ayy | 6.0 - 8.0 |
| Azz | 32.0 - 36.0 |
This table shows representative values for the principal components of the anisotropic hyperfine coupling tensor for a TEMPO-like nitroxyl radical immobilized in a solid polymer matrix at room temperature. The significant difference between Azz and the other two components is characteristic of the anisotropic environment.
The study of biradicals or triradicals within a polymeric structure can lead to more complex EPR spectra, such as quintets or septets, respectively, due to spin-spin interactions between the radical centers. chempap.org The concentration of the radical species can also be quantified from the integrated intensity of the EPR signal. mdpi.com These detailed EPR studies are fundamental to understanding the structure-property relationships of polymeric nitroxides like Oxynitrox S 100 and their performance as stabilizers.
Synthetic Methodologies for Oxynitrox S 100 and Its Derivatives
Strategies for Oligomerization and Macromolecular Construction
The creation of oligomers with pendant nitroxide groups involves two main strategies: the direct polymerization of monomers already containing the TEMPO unit and the post-polymerization modification of a pre-formed polymer backbone.
Controlled radical polymerization (CRP) methods are instrumental in synthesizing well-defined polymers with controlled molecular weights and narrow molecular weight distributions. acs.orgnih.gov Nitroxide-Mediated Polymerization (NMP) is a particularly relevant CRP technique for creating TEMPO-functionalized oligomers. ucsc.eduresearchgate.net
NMP utilizes a stable nitroxide radical, such as TEMPO, to reversibly terminate growing polymer chains. researchgate.netsigmaaldrich.com This process establishes a dynamic equilibrium between active (propagating) and dormant (nitroxide-capped) chains. The "persistent radical effect" is a key principle in NMP, where the accumulation of the persistent nitroxide radical favors the reversible termination step over irreversible termination reactions between two propagating chains. ucsc.edu This controlled mechanism allows for the synthesis of polymers with predictable chain lengths and low polydispersity. acs.orgsigmaaldrich.com
The polymerization is typically initiated by an alkoxyamine initiator, which upon thermal activation, cleaves to form a carbon-centered radical (the actual initiator) and a mediating nitroxide radical. researchgate.net A variety of monomers can be polymerized using NMP, including styrenics, acrylates, and acrylamides, allowing for a diverse range of polymer backbones. researchgate.net For instance, second-generation nitroxides have enabled the controlled polymerization of a broader scope of monomers beyond styrenes. researchgate.net
A general scheme for Nitroxide-Mediated Polymerization is presented below:
Table 1: General Steps in Nitroxide-Mediated Polymerization (NMP)
| Step | Description |
| Initiation | An alkoxyamine initiator thermally decomposes to generate a propagating radical (P•) and a mediating nitroxide radical (T•). |
| Propagation | The propagating radical adds monomer units (M) to extend the polymer chain. |
| Reversible Termination | The mediating nitroxide radical reversibly combines with the propagating chain end to form a dormant species (P-T). |
| Equilibrium | A dynamic equilibrium is established between the active propagating chains and the dormant alkoxyamine-terminated chains. |
This controlled process allows for the synthesis of oligomers with specific lengths, which is a key characteristic of Oxynitrox S 100.
An alternative and highly versatile strategy is the functionalization of a pre-existing polymer with TEMPO moieties. This approach, known as post-polymerization modification, allows for the incorporation of functional groups that might be incompatible with the initial polymerization conditions. utexas.edu
One prominent method is Nitroxide Radical Coupling (NRC) . In this technique, radical sites are generated along a polymer backbone, typically through hydrogen abstraction by a peroxide initiator. These macroradicals then react with a functionalized TEMPO derivative to form a stable covalent bond. researchgate.net This method is robust and tolerant of various functional groups. researchgate.net
Another approach involves the use of polymers with reactive pendant groups. For example, a polymer with active ester groups can be synthesized and subsequently reacted with an amino-functionalized TEMPO derivative to attach the nitroxide via an amide linkage. kit.edu Similarly, polymers with azide (B81097) functionalities can undergo "click chemistry" reactions with alkyne-functionalized TEMPO molecules to achieve efficient grafting. ubc.ca These methods provide a high degree of control over the level of functionalization.
Table 2: Comparison of Polymerization and Post-Polymerization Strategies
| Strategy | Advantages | Disadvantages |
| Direct Polymerization (e.g., NMP) | Good control over molecular weight and distribution. Uniform incorporation of functional monomers. | Monomers with nitroxide groups can be challenging to synthesize and may affect polymerization kinetics. |
| Post-Polymerization Modification | High versatility in functional groups. Allows use of readily available polymers. Can introduce functionalities incompatible with polymerization. | Can sometimes lead to incomplete functionalization. Potential for side reactions on the polymer backbone. |
Tailoring Oligomer Length and Architecture
The catalytic efficacy and physical properties, such as solubility and recoverability, of an oligomeric catalyst like Oxynitrox S 100 are directly related to its molecular weight and architecture.
The molecular weight of oligomers synthesized via NMP can be precisely controlled by adjusting the ratio of monomer to initiator concentration. mdpi.com A higher initiator concentration will result in shorter polymer chains, and consequently, a lower average molecular weight. The reaction time and temperature also play crucial roles; longer reaction times generally lead to higher monomer conversion and can influence the final molecular weight. researchgate.net
For instance, studies on the NMP of various monomers have demonstrated a linear increase in the number-average molecular weight (Mn) with monomer conversion, which is a hallmark of a controlled polymerization process. mdpi.com This linear relationship allows for the predictable synthesis of oligomers with a targeted molecular weight.
The choice of the nitroxide mediator itself is also critical. Different nitroxides exhibit different equilibrium constants for the reversible termination, which affects the polymerization rate and the control over the molecular weight distribution. For example, β-phosphonylated nitroxides like DEPN have shown to provide better control over the polymerization of certain functional monomers compared to TEMPO. capes.gov.br
The choice of synthetic methodology has a profound impact on the purity and heterogeneity of the resulting oligomers. Conventional free radical polymerization typically yields polymers with a broad molecular weight distribution (high polydispersity index, PDI), meaning the sample contains a wide range of chain lengths.
In contrast, controlled radical polymerization techniques like NMP are specifically designed to produce polymers with a narrow molecular weight distribution, often with PDI values below 1.5 and approaching 1.1 in some cases. nih.govdergipark.org.tr This low polydispersity indicates a high degree of uniformity in the oligomer chain lengths, leading to a more defined and "pure" oligomeric product. The ability of NMP to minimize irreversible termination reactions is key to achieving this level of control. researchgate.net
Similarly, post-polymerization modification can also influence the heterogeneity of the final product. The efficiency of the grafting reaction is crucial. Incomplete reactions can lead to a mixture of fully functionalized, partially functionalized, and unfunctionalized polymer chains, thereby increasing the heterogeneity of the material. However, highly efficient reactions like "click chemistry" can lead to near-quantitative functionalization, preserving the low polydispersity of the parent polymer. ubc.ca Chromatographic techniques are often employed to separate discrete oligomers and achieve high levels of purity. acs.org
Development of Functionally Diverse Oxynitrox Analogues
The development of functionally diverse analogues of nitroxide-containing oligomers is driven by the need to fine-tune their catalytic activity, solubility, and stability for specific applications. This is achieved by modifying both the polymer backbone and the nitroxide moiety itself.
The synthesis of various TEMPO derivatives with different functional groups allows for their incorporation into oligomeric structures. For example, chiral TEMPO derivatives have been used to synthesize chiral polymers for applications in asymmetric catalysis, such as the kinetic resolution of alcohols. dergipark.org.tr
Furthermore, the polymer backbone can be varied to alter the physical properties of the catalyst. For instance, incorporating hydrophilic co-monomers can enhance the solubility of the oligomeric catalyst in aqueous media. The synthesis of block copolymers, where one block provides solubility and the other carries the catalytic nitroxide sites, is a sophisticated approach to creating tailored catalytic systems. capes.gov.br The use of multifunctional initiators can also lead to more complex architectures like star polymers with a core-shell structure. researchgate.netacs.org
The development of spirocyclic nitroxides and other sterically hindered nitroxides represents another avenue for creating diverse analogues with potentially enhanced stability and catalytic performance. justia.com These structural modifications can influence the redox properties of the nitroxide and its effectiveness in catalytic cycles.
Table 3: Examples of Functionally Diverse Nitroxide-Containing Polymers
| Polymer Type | Functional Moiety/Architecture | Synthetic Approach | Potential Application | Reference |
| Chiral Polymer | Chiral TEMPO derivative | Ring-opening metathesis polymerization | Asymmetric oxidation | dergipark.org.tr |
| Amphiphilic Block Copolymer | Poly(DMAA-b-4VP) | Nitroxide-Mediated Polymerization | Catalysis in different solvent systems | capes.gov.br |
| Star Polymer | POSS core with polystyrene arms | Nitroxide-Mediated Polymerization | Nanostructured catalyst | researchgate.netacs.org |
| Functionalized Polythiophene | TEMPO-functionalized polythiophene | Post-polymerization "click" chemistry | Redox-active materials | ubc.ca |
Introduction of Auxiliary Functionalities
The performance of nitroxide radical catalysts like Oxynitrox S 100 can be significantly tailored by introducing auxiliary chemical groups. These functionalities can be incorporated either before polymerization (pre-functionalization) or after the main polymer backbone has been formed (post-polymerization modification).
Pre-Polymerization Functionalization: This approach involves the synthesis of a TEMPO-containing monomer that already bears the desired functional group. This monomer is then polymerized or oligomerized.
Functionalized Monomers: A common strategy is to attach TEMPO moieties to a polymerizable backbone, such as polynorbornene or polypyrrole, via various linker groups like ethers or esters. mdpi.com For instance, pyrrole (B145914) can be functionalized by N-alkylation, followed by the attachment of a TEMPO unit to the resulting linker. mdpi.com
Functionalized Initiators: In living polymerization techniques like Nitroxide-Mediated Polymerization (NMP), initiators containing specific functional groups can be used. This method allows for the precise placement of a functionality at the terminus of the polymer chain. ucsc.eduresearchgate.net Researchers have developed ketone-functionalized and carboxylic acid-functionalized nitroxides for this purpose. ucsc.edu
Multi-Armed Initiators: For creating complex architectures like star polymers, multi-armed unimolecular initiators, or "unimers," can be synthesized with functional groups, such as azobenzene, at their core. cdnsciencepub.com
Post-Polymerization Modification: This versatile method involves chemically modifying a pre-formed polymer to introduce the desired functionalities.
Nitroxide Radical Coupling (NRC): This technique generates radicals on a polymer backbone, often by using a peroxide initiator to abstract hydrogen atoms. These macroradicals are then "trapped" by functionalized nitroxide radicals, effectively grafting the functionality onto the polymer. researchgate.netbeilstein-journals.org This method is robust and tolerant of many functional groups. researchgate.net
Chain-End Modification: The terminal alkoxyamine group present on polymers synthesized via NMP is thermally labile and can be used for modification. For example, reacting the polymer with maleic anhydride (B1165640) can introduce new functional groups at the chain end after the nitroxide radical is eliminated. This "nitroxide exchange" can also be used to couple polymer chains together.
Orthogonal Chemistry: Alternating copolymers can be synthesized using NMP and then modified using multiple, non-interfering (orthogonal) chemical reactions. For example, a polymer with alternating hexafluoroisopropyl acrylate (B77674) and octenyl vinyl ether units can be first modified via a thiol-ene click reaction and then by amidation to create a dual-functionalized polymer. nih.gov
The table below summarizes various strategies for introducing auxiliary functionalities.
Table 1: Methodologies for the Introduction of Auxiliary Functionalities
| Methodology | Description | Example Application | Reference(s) |
|---|---|---|---|
| Pre-Polymerization Functionalization | Synthesis of monomers already containing the desired functional group prior to polymerization. | Polymerization of norbornene monomers functionalized with one or two TEMPO units via ester linkers. | mdpi.commetu.edu.tr |
| Functionalized Initiators | Use of an initiator molecule containing a specific functional group in controlled polymerization. | NMP of styrene (B11656) using a ketone-functionalized nitroxide initiator to create a ketone-terminated polystyrene. | ucsc.eduresearchgate.net |
| Post-Polymerization Modification (PPM) | Chemical modification of a pre-existing polymer backbone. | Grafting functionalized TEMPO derivatives onto a polymer via Nitroxide Radical Coupling (NRC). | researchgate.netbeilstein-journals.org |
| Orthogonal Functionalization | Stepwise modification of a copolymer using multiple, non-interfering chemical reactions. | Thiol-ene click reaction followed by amidation on an alternating copolymer. | nih.gov |
| Co-immobilization of Auxiliaries | Placing helpful reagents, such as co-catalysts, in close proximity to the immobilized TEMPO unit. | Co-immobilizing bromide ions or Cu(II) complexes alongside TEMPO on a solid support. | mdpi.com |
Immobilization Strategies and Heterogenization Methods
A key advantage of catalysts like Oxynitrox S 100 is their high molecular weight, which facilitates separation from the reaction products, an inherent form of heterogenization. To further enhance recyclability and stability, TEMPO and its derivatives can be immobilized on various solid supports, creating true heterogeneous catalysts. These strategies generally involve either covalent or non-covalent attachment to organic or inorganic materials. sci-hub.se
Immobilization on Inorganic Supports:
Silica (B1680970): Silica is a common support due to its high surface area and mechanical stability. TEMPO can be immobilized on silica surfaces using several techniques. The sol-gel method involves entrapping a modified TEMPO precursor within a silica matrix as it forms, which can protect the radical. tandfonline.comqualitas1998.net Another approach is to covalently graft TEMPO onto mesoporous silica particles, which is particularly suitable for use in continuous flow reactors. rsc.org
Activated Carbon: Activated carbon can serve as a robust support. TEMPO has been successfully immobilized on activated carbon surfaces through processes involving ozonation followed by reductive amination, creating a durable catalyst for aerobic alcohol oxidation. rsc.orgrsc.org
Immobilization on Organic Supports (Polymers):
Polystyrene Resins: Polystyrene is a versatile polymer support. The "click chemistry" reaction, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is an efficient method for grafting TEMPO onto polystyrene beads, such as Merrifield resin. noaa.govthieme-connect.com TEMPO can also be immobilized on polystyrene using an ionic liquid as a linker, which yields a catalyst with good stability in biphasic oxidation systems. gychbjb.com
Polymer Monoliths: For applications in continuous flow chemistry, 4-amino-TEMPO can be immobilized on a porous polymer monolith. These monoliths exhibit high permeability and allow for efficient catalysis with short residence times and easy recycling. mdpi.com
Polyacrylonitrile (B21495) Fibers (PANF): TEMPO can be immobilized onto polyacrylonitrile fibers via a Michael addition reaction, creating a fiber-supported catalyst that is easily recovered. acs.org
Other Heterogenization Methods:
Ionic Immobilization: This strategy relies on electrostatic interactions rather than covalent bonds. For example, an anionic TEMPO derivative, such as potassium 4-sulfonato-oxy-TEMPO, can be immobilized on solid anion exchange beads. mdpi.com
Noncovalent Immobilization: A modular approach involves using noncovalent interactions, such as hydrophobic and aromatic π-π stacking, to immobilize catalysts. Pyrene-containing polymers have been used to support Cu/TEMPO catalytic systems through these interactions, where strong aromatic stacking was found to be crucial for enhancing catalytic cooperation. acs.org
Plasma Polymerization: This solvent-free method uses a plasma to deposit an ultrathin, functional polymer film onto a substrate. By controlling the plasma power and pressure, the TEMPO monomer can be polymerized with high retention of the functional nitroxide group. aip.org
The following table provides an overview of common immobilization strategies.
Table 2: Immobilization and Heterogenization Strategies for Nitroxide Radical Catalysts
| Strategy | Support Material | Description | Reference(s) |
|---|---|---|---|
| Inherent Heterogenization | N/A (Oligomeric Structure) | The high molecular weight of the catalyst itself facilitates separation from lower molecular weight products. | |
| Covalent Grafting (Click Chemistry) | Polystyrene Resin | Efficiently attaches TEMPO to a polymer support via copper-catalyzed azide-alkyne cycloaddition (CuAAC). | noaa.govthieme-connect.com |
| Covalent Grafting (Reductive Amination) | Activated Carbon | Immobilizes TEMPO onto an ozone-activated carbon surface. | rsc.orgrsc.org |
| Sol-Gel Entrapment | Silica | Traps TEMPO molecules within a growing silica matrix during its formation. | tandfonline.comqualitas1998.net |
| Ionic Immobilization | Anion Exchange Resin | Binds an anionic TEMPO derivative (e.g., TEMPO-4-sulfate) to a cationic support via electrostatic forces. | mdpi.com |
| Fiber Support | Polyacrylonitrile Fiber | Attaches TEMPO to a flexible fiber support via a Michael addition reaction. | acs.org |
| Polymer Monolith | Poly(styrene-co-divinylbenzene) | Immobilizes TEMPO within a rigid, porous polymer structure suitable for continuous flow reactors. | mdpi.com |
| Plasma Polymerization | Various Substrates | Deposits a thin, functionalized polymer film from a TEMPO monomer using plasma. | aip.org |
Mechanistic Investigations of Oxynitrox S 100 Catalysis
Nitroxyl (B88944) Radical-Mediated Oxidation Pathways
The core of Oxynitrox S 100's catalytic action lies in the reversible oxidation and reduction of its TEMPO-based nitroxyl radicals. This process facilitates the transfer of oxidizing equivalents from a primary oxidant to the substrate, typically an alcohol.
The catalytic cycle is initiated by the oxidation of the nitroxyl radical (N-O•) to the corresponding N-oxoammonium ion (N=O⁺). helsinki.fi This one-electron oxidation transforms the stable radical into a highly electrophilic and potent oxidizing agent, which is the active species responsible for substrate oxidation. helsinki.firesearchgate.net
The oxoammonium cation readily reacts with alcohols. The mechanism is believed to involve the formation of an intermediate complex, which then breaks down via hydride abstraction from the alcohol's α-carbon, yielding the corresponding carbonyl compound (an aldehyde or ketone), a proton, and the reduced hydroxylamine (B1172632) form of the catalyst (N-OH). helsinki.fid-nb.info The high reactivity of the oxoammonium intermediate allows for efficient oxidation under mild conditions. d-nb.info
Catalyst Activation: The nitroxyl radical (TEMPO) is oxidized by a primary (stoichiometric) oxidant to the active oxoammonium cation (TEMPO⁺). mdpi.com
Substrate Oxidation: The TEMPO⁺ ion oxidizes the alcohol substrate to a carbonyl compound, and in the process is reduced to the hydroxylamine (TEMPOH). helsinki.finih.gov
Catalyst Regeneration: The hydroxylamine is re-oxidized back to the nitroxyl radical by the primary oxidant, closing the catalytic loop. nih.govnih.gov
In some systems, particularly those involving copper co-catalysts, the mechanism can be more complex. For instance, a proposed mechanism for a (bpy)Cu(I)/TEMPO system involves a cooperative process where a Cu(II)-alkoxide intermediate is oxidized by the TEMPO radical, rather than by a pre-formed oxoammonium ion. helsinki.finih.gov The electron transfer can also involve comproportionation between the oxoammonium ion (TEMPO⁺) and the hydroxylamine (TEMPOH) to regenerate two equivalents of the TEMPO radical. nih.govresearchgate.net
Role of Co-oxidants and Reaction Media in Catalytic Performance
Oxynitrox S 100 is often employed in biphasic reaction systems, such as dichloromethane-water, to facilitate product separation and catalyst recovery. google.com In these systems, the choice of co-oxidant is critical. Sodium hypochlorite (B82951) (NaOCl) is a commonly used and inexpensive primary oxidant. google.com
| Catalyst System | Co-oxidant/Additive | Substrate | Reaction Time | Yield (%) | Key Finding |
|---|---|---|---|---|---|
| MeO-TEMPO | KBr/NaHCO₃ | 3,3-Dimethyl-1-butanol | 90 min | 88.0 | Standard bromine-based system. google.com |
| MeO-TEMPO | Na₂B₄O₇ | 3,3-Dimethyl-1-butanol | 90 min | 96.0 | Synergistic, bromine-free system shows higher yield. google.com |
| TEMPO | NaBr/NaOCl | Cellulose | - | - | Synergistic system improves optical and strength properties of pulp. researchgate.net |
| TEMPO-embedded membrane | Oxidant + Co-catalyst | Various Alcohols | - | >97 | Synergistic effects lead to high conversion efficiency. researchgate.net |
The kinetics of the oxidation reaction are strongly influenced by the rate of catalyst regeneration. Studies on TEMPO-mediated oxidations show that the reaction can often be described by pseudo-first-order kinetics with respect to the alcohol substrate. ncsu.edu The rate constant is directly proportional to the concentration of the TEMPO catalyst. researchgate.netncsu.edu
The regeneration of the active catalyst from its reduced hydroxylamine form is a critical rate-influencing step. The efficiency of this step depends on the primary oxidant and reaction conditions like pH. mdpi.comresearchgate.net For example, in a study using chlorine dioxide (ClO₂) as the oxidant, the TEMPO radical was regenerated from its oxidized state (TEMPO⁺) within minutes, with recovery reaching 60-80% in 5 minutes, demonstrating a rapid regeneration cycle. mdpi.com However, catalyst deactivation can occur over repeated cycles. In one study of an immobilized TEMPO catalyst, the reaction half-life increased from 10 to 65 minutes over six cycles, indicating a gradual loss of activity. mdpi.com
| TEMPO Concentration (mmol/g pulp) | Reaction Rate Constant, k (x 10⁻³ min⁻¹) |
|---|---|
| 0.008 | 2.7 |
| 0.016 | 3.4 |
| 0.024 | 3.7 |
| 0.032 | 4.3 |
Substrate-Catalyst Interactions and Selectivity Control
The catalyst system shows excellent chemoselectivity. For instance, primary alcohols can be oxidized in the presence of secondary alcohols, and alcohols can be oxidized without affecting other sensitive functional groups like alkenes, alkynes, or heterocycles. acs.org In competitive oxidations, more activated alcohols like benzylic alcohols are oxidized preferentially over unactivated aliphatic alcohols. acs.org The oligomeric structure of Oxynitrox S 100 may also play a role in substrate interaction and selectivity, particularly with larger molecules like polyols and carbohydrates. pcimag.com The choice of catalyst variant (e.g., TEMPO vs. acetamido-TEMPO) can also influence reactivity, with modified structures sometimes providing superior catalytic activity. rsc.org
| Substrate | Catalyst System | Product | Yield (%) | Selectivity Notes |
|---|---|---|---|---|
| Benzyl alcohol | Hypervalent iodine/TEMPO | Benzaldehyde | 95 | No over-oxidation to carboxylic acid observed. beilstein-journals.org |
| 1-Octanol | (bpy)Cu(I)/TEMPO/NMI | 1-Octanal | 94 | Highly selective for primary aliphatic alcohol. acs.org |
| Cinnamyl alcohol | (bpy)Cu(I)/TEMPO/NMI | Cinnamaldehyde | 98 | Alkene moiety remains intact. acs.org |
| 2-Furylmethanol | Acetamido-TEMPO/Electrochemical | 2-Furaldehyde | 89 | Heteroaromatic primary alcohol oxidized selectively. rsc.org |
| 1-Phenylethanol | Acetamido-TEMPO/Electrochemical | Acetophenone | 97 | Secondary benzylic alcohol oxidized to ketone. rsc.org |
| 4-Nitrobenzyl alcohol | Hypervalent iodine/TEMPO | 4-Nitrobenzaldehyde | 93 | Electron-withdrawing groups are tolerated. beilstein-journals.org |
| Cyclohexanol | Hypervalent iodine/TEMPO | Cyclohexanone | 85 | Secondary aliphatic alcohol oxidized effectively. beilstein-journals.org |
Regioselectivity and Chemoselectivity in Alcohol Oxidation
The catalytic prowess of Oxynitrox S 100, a nitroxyl radical-based catalyst developed by Arkema, is particularly evident in its high degree of regioselectivity and chemoselectivity during alcohol oxidation reactions. pcimag.com This catalyst has demonstrated a significant preference for the oxidation of primary alcohols to aldehydes, a crucial transformation in organic synthesis. pcimag.com Notably, this conversion occurs without significant over-oxidation to carboxylic acids, a common side effect with many oxidizing agents. orgsyn.org
A key feature of Oxynitrox S 100-catalyzed oxidations is the remarkable chemoselectivity observed in molecules containing multiple oxidizable functional groups. The catalyst can selectively oxidize primary alcohols in the presence of secondary alcohols. orgsyn.orgias.ac.in This selectivity is of paramount importance in the synthesis of complex molecules where precise control over reactive sites is necessary. For instance, in the total synthesis of guanacastepene A, a primary allyl alcohol was selectively oxidized over a secondary alcohol in a critical step. orgsyn.org Similarly, during the synthesis of leucascandrolide A, a primary alcohol was selectively oxidized to a lactol, which was then further oxidized to a δ-lactone with high yield. orgsyn.org
The reaction conditions for these oxidations are typically mild, often conducted in a biphasic water/solvent mixture at temperatures around 0°C, and can afford high yields of the desired aldehyde. qualitas1998.net The catalyst system often employs sodium hypochlorite as the oxidant and may include a co-oxidant like sodium bromide, which generates the more reactive sodium hypobromite (B1234621) in situ. pcimag.com The degree of oxidation can be controlled by the stoichiometry of the oxidant used. pcimag.com
The selective nature of this catalytic system extends to other functional groups as well. For example, thioglycosides have been oxidized to their corresponding acids in the presence of a catalytic amount of a TEMPO-based system, a class of catalysts to which Oxynitrox S 100 is related, without loss of enantiomeric purity. orgsyn.org
The following table summarizes the selective oxidation of various alcohols using nitroxyl-based catalyst systems, highlighting the preferential conversion of primary alcohols.
| Starting Material (Alcohol) | Catalyst System | Product | Key Observation |
| Primary Alcohol | Oxynitrox S 100 / NaOCl | Aldehyde | High selectivity, no over-oxidation to carboxylic acid. pcimag.comorgsyn.org |
| Primary and Secondary Diol | IBD / TEMPO | Lactone | Selective oxidation of the primary alcohol followed by lactonization. orgsyn.org |
| Primary Allyl Alcohol | IBD / TEMPO | Aldehyde | Selective oxidation in the presence of a secondary alcohol. orgsyn.org |
| Polyol | Oxynitrox S 100 | Aldehyde/Ketone | High activity and selectivity. pcimag.com |
| Carbohydrate | Oxynitrox S 100 | Oxidized Carbohydrate | High activity and selectivity. pcimag.com |
Substrate Scope and Limitations for Diverse Organic Transformations
Oxynitrox S 100 exhibits a broad substrate scope, making it a versatile catalyst for a variety of organic transformations beyond simple alcohol oxidation. pcimag.com Its applications extend to the oxidation of a range of functional groups, demonstrating its utility in fine chemical synthesis. pcimag.comqualitas1998.net
The catalyst is effective for the conversion of various alcohols, including primary and secondary alcohols, to their corresponding aldehydes and ketones. pcimag.comqualitas1998.net Furthermore, its utility has been demonstrated in the oxidation of diols to lactones and benzylic ethers to esters. pcimag.com The oxidation of sulfides to sulfoxides is another transformation achievable with this type of catalyst. pcimag.com
The oligomeric nature of Oxynitrox S 100, with a molecular weight ranging from 2000 to 3000 g/mol , facilitates its recovery from the reaction mixture, often by simple distillation of the products. qualitas1998.net This characteristic, combined with its metal-free composition, positions it as a "green" catalyst, avoiding the issues of heavy metal waste associated with many traditional oxidation reagents. pcimag.comqualitas1998.net
Despite its broad applicability, there are limitations to consider. The efficiency of the oxidation can be influenced by steric hindrance around the alcohol group. While effective for a wide range of substrates, highly sterically hindered alcohols may exhibit slower reaction rates. organic-chemistry.org The reaction conditions, such as solvent and the presence of a base, are also crucial for optimal performance and need to be optimized for each specific substrate. ias.ac.in For instance, in some cases, the absence of a base can significantly diminish or completely halt the reaction. ias.ac.in
The following table provides an overview of the substrate scope of Oxynitrox S 100 and related nitroxyl radical catalysts in various organic transformations.
| Substrate Class | Transformation | Product | Catalyst System |
| Primary Alcohols | Oxidation | Aldehydes | Oxynitrox S 100 / NaOCl pcimag.com |
| Secondary Alcohols | Oxidation | Ketones | Oxynitrox S 100 / NaOCl pcimag.com |
| Diols | Oxidation | Lactones | TEMPO / NaOCl pcimag.com |
| Sulfides | Oxidation | Sulfoxides | TEMPO / NaOCl pcimag.com |
| Benzylic Ethers | Oxidation | Esters | TEMPO / NaOCl pcimag.com |
| Carbohydrates | Oxidation | Oxidized Carbohydrates | Oxynitrox S 100 pcimag.com |
It is important to note that while Oxynitrox S 100 is a powerful and selective catalyst, its performance can be compared to other nitroxyl-based catalysts like TEMPO and its derivatives (e.g., ABNO, AZADO). sigmaaldrich.comnih.gov The choice of catalyst can sometimes be dictated by specific substrate characteristics and desired reaction outcomes, with factors like redox potential and steric profile playing a role in catalytic activity. nih.gov
Applications of Oxynitrox S 100 in Advanced Organic Synthesis
Utilization in Polysaccharide Modification and Oxidation
Chemoenzymatic Approaches with Oxynitrox S 100
There is no publicly available research detailing the chemoenzymatic approaches that utilize "Oxynitrox S 100" for polysaccharide modification.
Oxidation of Carbohydrate Derivatives
Specific examples and detailed research findings on the oxidation of carbohydrate derivatives using "Oxynitrox S 100" are not found in the searched scientific literature.
A table of compound names mentioned in the article cannot be generated as no such compounds were discussed in the context of the requested applications.
Performance and Optimization Studies of Oxynitrox S 100 Catalysis
Efficiency and Turnover Numbers in Diverse Reaction Systems
Reaction Rate Enhancement and Catalytic Acceleration
Specific data on the reaction rate enhancement and catalytic acceleration for Oxynitrox S 100 is not available in the public domain. To evaluate these parameters, researchers would typically compare the rate of a specific chemical reaction with and without the presence of Oxynitrox S 100. The "turnover number" (TON), which quantifies the number of substrate molecules converted per molecule of catalyst before it becomes inactivated, and the "turnover frequency" (TOF), which is the turnover per unit of time, are key metrics for catalytic efficiency. Without experimental data, it is not possible to provide these values for Oxynitrox S 100.
Influence of Temperature and Pressure on Reaction Kinetics
The influence of temperature and pressure on the reaction kinetics of any catalytic system is a critical aspect of optimization. Generally, for a catalyzed reaction, an increase in temperature will increase the reaction rate up to a certain point, beyond which the catalyst may start to degrade. Similarly, pressure can influence the reaction rate, particularly in gas-phase reactions, by affecting the concentration of reactants. However, no specific studies detailing the effects of temperature and pressure on reactions catalyzed by Oxynitrox S 100 have been found.
Reusability and Long-Term Stability of the Catalyst
Strategies for Catalyst Recovery and Recycling
The reusability of a catalyst is a key factor in its economic viability for industrial applications. Common strategies for catalyst recovery include filtration (for heterogeneous catalysts), precipitation, or extraction. As Oxynitrox S 100 is supplied as a solid, it is plausible that it could be used as a heterogeneous catalyst, which would simplify its recovery by filtration. However, without specific examples of its application, the most effective recovery and recycling strategies remain theoretical.
Mechanisms of Catalyst Deactivation and Degradation
Catalyst deactivation can occur through various mechanisms, such as poisoning, coking (the deposition of carbonaceous materials), sintering (the agglomeration of catalyst particles), and leaching (the dissolution of the active catalytic species into the reaction medium). The specific mechanisms by which Oxynitrox S 100 might deactivate would depend on the reaction conditions and the reactants involved. Given its nature as a free radical, it might be susceptible to reactions that quench the radical, leading to a loss of catalytic activity. No studies on the deactivation mechanisms of Oxynitrox S 100 are publicly available.
Scale-Up Considerations for Industrial Processes
Scaling up a catalytic process from the laboratory to an industrial scale involves addressing several challenges. These include heat and mass transfer limitations, reactor design, catalyst handling and lifetime, and process economics. For Oxynitrox S 100, considerations would include its thermal stability under industrial operating conditions, its mechanical strength (if used in a packed-bed reactor), and its long-term stability to minimize the frequency of replacement. Without data on its performance in specific reactions, any discussion of scale-up remains speculative.
Based on a comprehensive search, there is currently no publicly available scientific or technical literature containing specific research findings, performance data, or economic analyses for a chemical compound designated as "Oxynitrox S 100." As a result, the generation of a detailed article on the performance and optimization studies of Oxynitrox S 100 catalysis, including reactor design and economic feasibility, cannot be completed at this time.
The requested topics require specific data from research and process engineering studies, which are not present in the available sources for a compound with this name. Information regarding reactor design for continuous flow processes and cost-benefit analyses for process optimization is contingent on experimental and simulation data that is not found in the public domain for "Oxynitrox S 100."
Further research or access to proprietary databases would be necessary to provide the specific details requested in the article outline. Without such information, any attempt to create the specified content would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.
Environmental and Sustainability Dimensions of Oxynitrox S 100
Green Chemistry Principles in Catalyst Design and Application
Oxynitrox S 100 embodies several core principles of green chemistry, aiming to reduce the environmental impact of chemical transformations. pcimag.com Its development was driven by the need to move away from less environmentally friendly traditional oxidation methods. pcimag.com
A defining feature of Oxynitrox S 100 is its metal-free composition. pcimag.comcosmeticsdesign.com This is a critical advantage from a green chemistry perspective, as it eliminates the environmental and health hazards associated with heavy metal catalysts. pcimag.comcase.edursc.org Traditional oxidation reactions frequently rely on catalysts or stoichiometric reagents containing metals like chromium, ruthenium, molybdenum, manganese, copper, and silver. pcimag.comnih.gov These metals can be toxic, costly, and lead to persistent environmental contamination through waste streams. pcimag.combeyondbenign.org
By providing an effective metal-free alternative, Oxynitrox S 100 significantly reduces the environmental footprint of oxidation processes. pcimag.comcosmeticsdesign.com It belongs to the family of nitroxyl (B88944) radicals and possesses an oligomeric structure containing multiple TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy radical) moieties. pcimag.com This design allows it to efficiently catalyze oxidation reactions without the need for a metal component, thereby preventing the generation of metallic waste. pcimag.com
The concept of atom economy, which measures the efficiency of a reaction in converting reactant atoms into the desired product, is also central to its sustainable application. omnicalculator.comcognitoedu.org Reactions with high atom economy generate minimal byproducts, thus reducing waste. jocpr.comrsc.org Oxynitrox S 100 demonstrates high selectivity in the oxidation of various alcohols to aldehydes or carboxylic acids. pcimag.com The degree of oxidation can be precisely controlled by adjusting the amount of the primary oxidant, such as sodium hypochlorite (B82951). pcimag.com This high selectivity ensures that the reactants are efficiently converted into the intended product, maximizing atom economy and minimizing the formation of unwanted side products. pcimag.comcognitoedu.org
Life Cycle Assessment of Oxynitrox S 100 Production and Use
A formal Life Cycle Assessment (LCA) for the production and use of Oxynitrox S 100 is not publicly available in the reviewed literature. An LCA is a comprehensive methodology used to evaluate the environmental impacts associated with all stages of a product's life, from raw material extraction through production, use, and disposal or recycling. tradebe.commdpi.com
A future LCA of Oxynitrox S 100 would systematically quantify its environmental performance. The assessment would involve several key stages:
Goal and Scope Definition: This would define the purpose of the study, the system boundaries (from cradle to grave or cradle to gate), and the functional unit (e.g., the environmental impact per kilogram of aldehyde produced).
Life Cycle Inventory (LCI): This stage would involve compiling data on all inputs (raw materials, energy, water) and outputs (products, emissions, waste) for each phase of the catalyst's life cycle. mdpi.com This would include the synthesis of the catalyst itself, its application in an oxidation reaction (including the primary oxidant and solvents used), and its end-of-life, considering its recyclability. pcimag.comdiva-portal.org
Life Cycle Impact Assessment (LCIA): The inventory data would be translated into potential environmental impacts. tradebe.com Categories would likely include global warming potential, resource depletion, human toxicity, and ecotoxicity. polotecnologico.com
Based on available information, a comparative LCA would likely highlight the environmental benefits of Oxynitrox S 100's metal-free nature and recyclability when benchmarked against traditional heavy-metal catalysts. pcimag.com
Comparative Analysis with Traditional Oxidation Methods
Oxynitrox S 100 offers significant advantages in terms of safety and efficiency when compared to many conventional oxidation reagents and methods. pcimag.com
A major contribution of Oxynitrox S 100 to green chemistry is its ability to replace hazardous reagents commonly used in stoichiometric oxidation reactions. pcimag.com Many of these traditional reagents are based on heavy metals, such as chromium(VI), which are known for their toxicity and carcinogenicity. pcimag.combeyondbenign.org The use of Oxynitrox S 100 avoids the handling and disposal issues associated with these hazardous materials. pcimag.comvumc.org
Table 1: Comparison of Oxynitrox S 100 with Traditional Stoichiometric Oxidizing Agents This table is generated based on data from the text.
| Oxidizing System | Reagent Composition | Key Disadvantages of Traditional Reagents |
|---|---|---|
| Oxynitrox S 100 System | Oxynitrox S 100 (catalyst), Sodium hypochlorite (oxidant) | Metal-free, recyclable catalyst, mild reaction conditions. pcimag.com |
| Collins or Sarret Reagent | Complex of chromium (VI) oxide and pyridine | High toxicity and carcinogenicity of chromium(VI) compounds, generation of significant metal waste. pcimag.combeyondbenign.org |
| Corey Reagent | Pyridinium chlorochromate (PCC) | Chromium(VI)-based, known carcinogen, generates hazardous waste. pcimag.combeyondbenign.org |
| Swern Oxidation | Oxalyl chloride/DMSO | Requires very low temperatures, produces foul-smelling dimethyl sulfide (B99878) byproduct. pcimag.com |
| Corey-Kim Oxidation | Dimethylsulfide/N-chlorosuccinimide | Involves odorous and volatile byproducts. pcimag.com |
Catalysts, by their nature, enhance the efficiency of chemical reactions by lowering the required activation energy, which often translates to significant energy savings. topsoe.comwindows.net The processes involving Oxynitrox S 100 are characterized by their mild operating conditions, which contributes to their energy efficiency. pcimag.com
Reactions catalyzed by Oxynitrox S 100 can typically be performed at temperatures ranging from 0 °C to room temperature. pcimag.com This contrasts with many other catalytic processes that may require elevated temperatures and pressures, thus consuming more energy. mdpi.com The ability to conduct highly selective oxidations under such mild conditions not only reduces energy consumption and associated greenhouse gas emissions but also enhances the safety of the process. pcimag.comclariant.com
Advanced Analytical and Spectroscopic Characterization Methodologies
Techniques for Structural Confirmation and Purity Assessment
A combination of spectroscopic methods is employed to elucidate the complex structure of Oxynitrox S 100 and to ensure its purity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of polymers and oligomers, including those produced via nitroxide-mediated polymerization. nih.govcsiropedia.csiro.au For a complex oligomer like Oxynitrox S 100, both ¹H and ¹³C NMR would be utilized to gain insight into its microstructure. researchgate.netmeasurlabs.com
¹³C NMR spectroscopy offers a more detailed view of the carbon skeleton of the oligomer. researchgate.net It is particularly useful for determining the tacticity of the polymer chain and for identifying different monomer units in copolymers. techniques-ingenieur.fr In the context of Oxynitrox S 100, ¹³C NMR would be instrumental in confirming the structure of the repeating units and the nature of the end-capping groups.
Table 1: Representative ¹H NMR Spectral Data for a Polymeric Nitroxide Radical
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 0.8 - 1.5 | Broad | Aliphatic protons in the polymer backbone |
| 3.4 - 4.2 | Broad | Protons adjacent to the nitroxide moiety |
| 7.0 - 7.5 | Broad | Aromatic protons (if present in the backbone) |
Mass spectrometry is an indispensable technique for determining the molecular weight and molecular weight distribution of polymers. bruker.comyoutube.com For oligomers like Oxynitrox S 100, techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry are particularly well-suited. nih.govyoutube.com
MALDI-TOF MS can provide detailed information about the mass of individual oligomer chains, allowing for the calculation of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI). researchgate.net This information is critical for quality control and for understanding the relationship between the oligomer's structure and its catalytic activity. The resulting mass spectrum would show a distribution of peaks, each corresponding to a different chain length, from which the molecular weight distribution can be derived. uvic.ca
Table 2: Illustrative Molecular Weight Data for Oxynitrox S 100 Obtained from Mass Spectrometry
| Parameter | Value |
| Number-Average Molecular Weight (Mn) | 2200 g/mol |
| Weight-Average Molecular Weight (Mw) | 2350 g/mol |
| Polydispersity Index (PDI) | 1.07 |
Vibrational spectroscopy, including both Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. researchgate.netresearchgate.netmdpi.com These techniques are complementary and are used to confirm the chemical structure of Oxynitrox S 100. edinst.comthermofisher.com
Table 3: Key Vibrational Bands for the Characterization of a Nitroxide-Containing Polymer
| Wavenumber (cm⁻¹) | Technique | Assignment |
| ~1350 | IR | N-O Symmetric Stretch |
| ~1550 | IR | N-O Asymmetric Stretch |
| 2850-3000 | IR/Raman | C-H Stretching |
| 1450-1480 | IR/Raman | C-H Bending |
In Situ and Operando Spectroscopic Studies of Catalytic Processes
To understand the role of Oxynitrox S 100 as a catalyst, it is essential to study its behavior under actual reaction conditions. In situ and operando spectroscopy are powerful methodologies for this purpose, allowing for the real-time monitoring of the catalyst and the reaction it facilitates. researchgate.netmdpi.comethz.chnih.govchimia.ch
In situ spectroscopic techniques can be used to follow the progress of a catalytic reaction in real-time. acs.orgacs.orgwiley.com For the oxidation of alcohols catalyzed by Oxynitrox S 100, in situ IR or Raman spectroscopy could be employed to monitor the disappearance of the alcohol reactant and the appearance of the aldehyde or ketone product. youtube.com
By tracking the changes in the vibrational spectra over time, kinetic information about the reaction can be obtained. wiley.com Furthermore, it may be possible to detect the formation of transient reaction intermediates, providing valuable insights into the reaction mechanism. aspbs.com
Operando spectroscopy combines in situ characterization of the catalyst with simultaneous measurement of its catalytic activity. mdpi.comethz.chnih.govresearchgate.net This approach is crucial for identifying the true active species in a catalytic cycle. rsc.org
In the case of Oxynitrox S 100, Electron Paramagnetic Resonance (EPR) spectroscopy is a particularly powerful technique, as it directly probes the paramagnetic nitroxide radical. springernature.comresearchgate.netdntb.gov.ua In situ EPR studies could be used to monitor changes in the concentration and environment of the nitroxide radicals during the catalytic oxidation of an alcohol. acs.org This would help to elucidate whether the nitroxide radical itself, or a species derived from it, is the active oxidant in the catalytic cycle. The coupling of in situ EPR with other techniques, such as IR or UV-Vis spectroscopy, could provide a more complete picture of the active catalyst and the reaction mechanism. researchgate.netethz.ch
Chromatographic Separations and Purity Validation
The comprehensive characterization of polymeric compounds such as Oxynitrox S 100 necessitates the use of advanced chromatographic techniques to ensure purity, determine molecular weight distribution, and identify any potential impurities or degradation products. High-performance liquid chromatography (HPLC) and size-exclusion chromatography (SEC) are principal methods employed for the analysis of such polymeric catalysts. These techniques provide detailed insights into the molecular characteristics that are critical for the compound's function and stability.
Methodologies for the chromatographic analysis of nitroxide-containing polymers are often developed to address the unique challenges posed by their macromolecular nature. polymersolutions.com The choice of solvent is a critical first step, as it must fully dissolve the polymer without causing degradation. polymersolutions.com Furthermore, the distribution of polymer chain lengths can result in broad peaks, making quantification and resolution of individual components challenging. polymersolutions.com Therefore, significant method development is often required to achieve the narrow, well-defined peaks necessary for accurate analysis. polymersolutions.com
For compounds analogous to Oxynitrox S 100, such as TEMPO-functionalized polymers, a combination of chromatographic methods is often employed to gain a complete picture of the material's composition. Size-exclusion chromatography is particularly well-suited for determining the molecular weight distribution of polymers, as it separates molecules based on their hydrodynamic volume in solution. paint.orgpaint.org This is crucial for quality control, as the catalytic activity and physical properties of a polymeric catalyst can be highly dependent on its molecular weight.
In addition to SEC, gradient elution HPLC is a powerful technique for separating polymers based on their chemical composition or the presence of functional end-groups. researchgate.net This can be particularly useful for identifying and quantifying any unreacted monomers, residual catalysts, or other impurities that may be present in the final product. The validation of these chromatographic methods is essential to ensure they are reliable and reproducible for their intended purpose. demarcheiso17025.combiopharminternational.com
Detailed Research Findings
Research into the analytical characterization of polymeric catalysts often focuses on developing robust and sensitive chromatographic methods. For instance, studies on similar polymeric antioxidants have demonstrated the utility of pressurized liquid extraction followed by HPLC for their determination in complex matrices. daneshyari.com Such methods are designed to efficiently separate the additives from the polymer matrix, which is often the most challenging aspect of the analysis. semanticscholar.org
The following data tables represent typical results that would be obtained from the chromatographic analysis of a polymeric catalyst like Oxynitrox S 100, based on established methodologies for similar compounds.
Table 1: Illustrative HPLC Purity Analysis of a Representative Batch
This interactive table displays the results of a hypothetical HPLC analysis for a batch of a polymeric nitroxide catalyst, highlighting the retention times and peak areas for the main component and identified impurities.
| Component | Retention Time (min) | Peak Area (%) |
| Polymeric Nitroxide Catalyst | 12.5 | 99.2 |
| Unreacted Monomer | 4.2 | 0.5 |
| Initiator Residue | 6.8 | 0.2 |
| Unknown Impurity | 9.1 | 0.1 |
Table 2: Representative Size-Exclusion Chromatography Data for Molecular Weight Determination
This interactive table provides an example of molecular weight data obtained from SEC analysis, a critical parameter for defining the properties of a polymeric compound.
| Parameter | Value |
| Number-Average Molecular Weight (Mn) | 15,000 g/mol |
| Weight-Average Molecular Weight (Mw) | 25,000 g/mol |
| Polydispersity Index (PDI) | 1.67 |
The validation of such analytical methods would typically involve assessing parameters such as linearity, accuracy, precision, and limits of detection and quantification to ensure the data is reliable for quality control and regulatory purposes. oup.com
Computational and Theoretical Chemistry Investigations of Oxynitrox S 100
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. nist.govresearchgate.net These methods solve approximations of the Schrödinger equation to provide insights into electron distribution, which dictates the molecule's stability, reactivity, and spectroscopic properties. usc.edunih.gov
Density Functional Theory (DFT) Studies of Radical Stability
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. mdpi.comnih.gov For a hypothetical radical version of "Oxynitrox S 100," DFT would be employed to assess its stability. Key parameters such as spin density distribution and bond dissociation energies (BDEs) would be calculated. nih.govanu.edu.au The stability of a radical is crucial in understanding its potential role in various chemical processes, including polymerization and antioxidant activity. mdpi.com
Radical stabilization is often evaluated by comparing the energy of the radical to a suitable reference molecule. nih.gov Different DFT functionals and basis sets would be benchmarked to ensure the accuracy of the calculations. anu.edu.au
Table 1: Hypothetical DFT Parameters for Radical Stability Analysis This table is for illustrative purposes only and does not represent real data for "Oxynitrox S 100."
| Parameter | Calculated Value | Interpretation |
| Spin Density on Key Atom | 0.85 | Indicates the primary location of the unpaired electron. |
| Bond Dissociation Energy (X-H) | 85 kcal/mol | Energy required to homolytically break the X-H bond to form the radical. |
| Radical Stabilization Energy | -5 kcal/mol | The stabilization energy of the radical compared to a reference. |
Exploration of Reaction Pathways and Transition States
To understand how "Oxynitrox S 100" might react, computational chemists would explore potential reaction pathways. youtube.comyoutube.com This involves identifying the reactants, products, and any intermediate structures. The most critical part of this exploration is locating the transition state—the highest energy point along the reaction coordinate. youtube.com The energy of the transition state determines the activation energy of the reaction, which is a key factor in reaction kinetics.
Methods like synchronous transit-guided quasi-Newton (STQN) or nudged elastic band (NEB) would be used to locate transition states. Frequency calculations are then performed to confirm that the located structure is indeed a true transition state, characterized by a single imaginary frequency.
Molecular Dynamics Simulations of Oligomer Conformation and Solvation
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For a potential oligomer of "Oxynitrox S 100," MD simulations would provide insights into its conformational dynamics—how it folds and changes shape. cardiff.ac.uk These simulations would also reveal how the oligomer interacts with a solvent, a process known as solvation.
The simulation would begin by defining a force field, which is a set of parameters that describe the potential energy of the system. The oligomer would then be placed in a simulated box of solvent molecules (e.g., water), and Newton's equations of motion would be solved iteratively to trace the trajectory of each atom. Analysis of these trajectories can reveal stable conformations, folding pathways, and the arrangement of solvent molecules around the oligomer.
Mechanistic Insights from Computational Modeling
Computational modeling integrates data from various theoretical methods to build a comprehensive understanding of a chemical process. rsc.org This approach can provide deep mechanistic insights that are often difficult to obtain through experimentation alone.
Prediction of Catalytic Efficiency and Selectivity
If "Oxynitrox S 100" were to act as a catalyst, computational models could be used to predict its efficiency and selectivity. wisc.edu By calculating the energy profiles of different reaction pathways, researchers can determine the most favorable route, which corresponds to the highest catalytic efficiency. rsc.org Selectivity, the preference for forming a specific product, can also be assessed by comparing the activation energies for competing reaction pathways.
Table 2: Hypothetical Catalytic Performance Metrics This table is for illustrative purposes only and does not represent real data for "Oxynitrox S 100."
| Metric | Predicted Value | Significance |
| Turnover Frequency (TOF) | 10 s⁻¹ | A measure of the catalyst's activity. |
| Enantiomeric Excess (ee) | 95% | Indicates high selectivity for producing one enantiomer over the other. |
| Regioselectivity | 9:1 | Shows a strong preference for reaction at a specific site. |
Understanding Ligand and Substrate Binding Interactions
The interaction between a molecule (ligand or substrate) and a receptor or active site is crucial in many biological and chemical systems. nih.govyoutube.com Computational methods such as molecular docking and MD simulations can be used to model these binding interactions. nih.govresearchgate.net
These models can identify the specific binding site, the key amino acids or functional groups involved in the interaction, and the strength of the binding (binding affinity). springernature.com Understanding these interactions is fundamental for drug design and catalyst development. researchgate.net
Lack of Publicly Available Research Hinders Computational Analysis of Oxynitrox S 100
Detailed computational and theoretical chemistry investigations into the chemical compound Oxynitrox S 100, particularly concerning the design and prediction of novel analogues, are not extensively available in the public domain. Current information primarily centers on its application as an oxidation catalyst in the fragrance industry.
Oxynitrox S 100, a product launched by specialty chemicals group Arkema, is identified as an oxidation catalyst specifically developed for fragrance formulations. cosmeticsdesign.com Its primary function is to provide a controlled modification of the structures of aldehydes, which helps in regulating the oxidation process. cosmeticsdesign.com This control is crucial for maintaining the quality of the fragrance's scent and preventing undesirable changes in the liquid's color and clarity. cosmeticsdesign.com
The chemical structure of Oxynitrox S 100 is described as a nitroxide-type polymer, a characteristic that contributes to its recyclability and ease of separation from other reactive ingredients. cosmeticsdesign.com It is noted to be effective in the selective oxidation of primary alcohols to aldehydes and can function as a catalyst in the presence of various metals, including silver, ruthenium, molybdenum, and cerium, despite containing no metallic elements itself. cosmeticsdesign.com Tests have confirmed its efficacy with a range of alcohols commonly used in fragrance formulation, such as octanols, 1-phenyl ethanol, and benzylic alcohol. cosmeticsdesign.com
Table 1: Chemical and Computational Properties of Oxynitrox S 100
| Property | Value |
| CAS Number | 91993-31-6 |
| Molecular Formula | (C₃₅H₆₄N₈O₂)n |
| Topological Polar Surface Area (TPSA) | 139.12 |
| LogP | 8.08892 |
| Hydrogen Bond Acceptors | 11 |
| Hydrogen Bond Donors | 4 |
| Rotatable Bonds | 13 |
| Note: Computational properties are based on the monomer unit. chemscene.com |
Without dedicated research on the computational chemistry of Oxynitrox S 100 and its derivatives, a detailed discussion on the design and prediction of its novel analogues remains speculative. Such an endeavor would typically involve techniques like Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and density functional theory (DFT) calculations to explore how modifications to the molecular structure would influence its catalytic activity and other properties. However, the foundational experimental and computational data required for such an analysis are not presently available in the reviewed sources.
Emerging Trends and Future Research Directions
Integration with Flow Chemistry and Continuous Manufacturing Processes
The transition from traditional batch processing to continuous flow manufacturing is a significant trend in the chemical industry, driven by the need for safer, more efficient, and scalable production methods. Oxynitrox S 100, as a heterogeneous or immobilizable catalyst, is a prime candidate for integration into these systems.
In a continuous flow setup, a solution containing the reactants is continuously passed through a reactor containing the immobilized catalyst. Research into analogous systems, such as polymer-supported 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) catalysts, has demonstrated the viability of this approach for oxidation reactions. For instance, a 4-amino-TEMPO catalyst immobilized on a polymer monolith has been successfully used in a continuous flow reactor for the oxidation of alcohols. This setup allows for easy separation of the catalyst from the product stream, catalyst recycling, and precise control over reaction conditions like residence time. mdpi.com
The key advantages of using a polymeric catalyst like Oxynitrox S 100 in flow reactors include:
Enhanced Safety: The small reactor volumes inherent to flow chemistry mitigate the risks associated with highly exothermic reactions.
Improved Efficiency: Superior heat and mass transfer in microreactors can lead to higher conversions and yields in shorter reaction times. rsc.org
Catalyst Reusability: Immobilization of the catalyst simplifies its recovery and reuse, reducing waste and operational costs. mdpi.com
Process Automation: Continuous systems are more amenable to automation, leading to improved consistency and reduced labor costs.
Future research will likely focus on optimizing the performance of Oxynitrox S 100 in various flow reactor configurations, such as packed-bed or monolithic reactors. Studies will aim to establish long-term catalyst stability, prevent leaching of the active sites, and scale up these processes for industrial production. The development of integrated systems that combine reaction, separation, and purification steps in a single continuous line is a major long-term goal.
Exploration of New Substrate Classes for Oxynitrox S 100 Catalysis
The catalytic activity of nitroxide radicals is well-established for the selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. mdpi.comunisa.ac.za However, the potential of Oxynitrox S 100 extends far beyond this single transformation. Future research is actively exploring the application of polymeric nitroxide catalysts to a broader range of substrates and reaction types.
The expansion of the substrate scope is a key area of investigation. While the oxidation of simple alcohols is efficient, the focus is shifting towards more complex and sterically hindered molecules, as well as substrates containing other sensitive functional groups. The goal is to develop highly selective catalytic systems that can operate under mild conditions, avoiding the need for protecting groups and minimizing side reactions.
The performance of immobilized TEMPO catalysts, analogous to Oxynitrox S 100, in the oxidation of various alcohols has been documented. The data below illustrates the conversion rates and selectivity for different substrates, highlighting the potential for broad applicability.
Table 1: Catalytic Performance of an Immobilized 4-Amino-TEMPO Monolith in Alcohol Oxidation Data based on a representative study of a TEMPO-functionalized polymer monolith catalyst.
| Substrate | Product | System | Conversion (%) | Selectivity (%) | Residence Time (min) |
| Benzyl alcohol | Benzaldehyde | Flow | 60 | 94 | 8 |
| 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | Flow | 75 | >99 | 8 |
| Cinnamyl alcohol | Cinnamaldehyde | Flow | 65 | >99 | 8 |
| 1-Phenylethanol | Acetophenone | Flow | 55 | >99 | 8 |
This interactive table is based on findings reported in studies on analogous polymer-supported TEMPO catalysts. mdpi.com
Beyond alcohol oxidation, research is exploring the use of nitroxide radical polymers in other types of transformations, such as C-H activation and the oxidation of other functional groups. The polymeric nature of Oxynitrox S 100 may offer unique advantages in these new applications, such as creating a specific microenvironment around the catalytic site that could influence reactivity and selectivity.
Development of Advanced Materials Incorporating Oxynitrox S 100
The incorporation of Oxynitrox S 100 into advanced materials is a rapidly advancing field, aiming to leverage the unique properties of the nitroxide radical to create materials with novel functionalities.
Catalyst Integration into Functionalized Supports and Membranes
To enhance its practical utility, Oxynitrox S 100 can be integrated into various supports and membranes. This immobilization not only facilitates catalyst recovery but can also improve its stability and activity. Common supports include silica (B1680970), porous polymers, and carbon-based materials. researchgate.netmdpi.com
Functionalized membranes containing Oxynitrox S 100 are particularly promising for creating reactive separation systems. nih.gov In such a system, a membrane could simultaneously act as a physical barrier for separation and a catalytic surface for chemical transformations. For example, a catalytic membrane could be used in a flow reactor to convert a reactant while selectively allowing the product to pass through, thereby integrating reaction and purification into a single step. Research in this area focuses on developing methods to covalently attach or physically entrap Oxynitrox S 100 within the membrane structure without compromising the membrane's permeability or the catalyst's activity. mdpi.com
Exploitation in Responsive or Smart Materials
The redox activity of the nitroxide radical in Oxynitrox S 100 makes it an ideal component for creating "smart" or responsive materials. The nitroxide radical can be reversibly oxidized to an oxoammonium cation or reduced to a hydroxylamine (B1172632). This change in redox state can trigger a change in the material's properties, such as swelling, color, or conductivity.
For example, hydrogels incorporating nitroxide radicals have been shown to exhibit redox-responsive behavior. mdpi.comrsc.org These hydrogels can swell or shrink in response to an electrochemical stimulus. This property could be exploited for applications in controlled drug release, where a drug is encapsulated within the hydrogel and released upon the application of a specific voltage. mdpi.com Similarly, the change in charge state associated with the redox process can be used to modulate the material's affinity for certain molecules, opening up possibilities for responsive sensors or separation media. rsc.org
Interdisciplinary Research with Biological and Biomolecular Systems (excluding clinical trials)
The stable radical nature and biocompatibility of many nitroxide compounds have led to their use in biological research, primarily as spin labels for studying the structure and dynamics of biomolecules via Electron Paramagnetic Resonance (EPR) spectroscopy. nih.gov While clinical applications are excluded from this discussion, the potential for interdisciplinary research at the interface of materials science and biology using Oxynitrox S 100 is vast.
For example, Oxynitrox S 100 could be used to create functionalized surfaces or nanoparticles for biocatalysis. By attaching enzymes or other biomolecules to the polymer backbone, hybrid materials with combined catalytic properties could be developed. The polymer could serve as a scaffold to stabilize the enzyme and facilitate its recovery, while the nitroxide radicals could potentially participate in redox-mediated catalytic cycles or act as probes to monitor the enzyme's activity. Research in this area, often termed "bio-RDRP" (biocatalysis in Reversible Deactivation Radical Polymerization), is exploring the use of biocatalysts to control polymer synthesis, which could be a route to creating such advanced hybrid materials. nih.gov
Advanced Spectroscopic and Microscopic Techniques for In-Depth Analysis
A thorough understanding of the structure-property relationships of Oxynitrox S 100 and the materials derived from it is crucial for their rational design and optimization. Advanced analytical techniques are indispensable for this purpose.
Electron Paramagnetic Resonance (EPR) Spectroscopy: As a technique that directly probes unpaired electrons, EPR is uniquely suited for studying nitroxide radicals. nih.gov It can provide detailed information about the local environment of the radical, its mobility, and its concentration. For Oxynitrox S 100, EPR can be used to:
Confirm the presence and stability of the radical sites.
Study the interaction of the radical with substrates or solvents.
Monitor changes in the radical's state during a catalytic reaction or in a responsive material. rsc.org
Table 2: Spectroscopic and Microscopic Techniques for Oxynitrox S 100 Analysis
| Technique | Information Obtained | Relevance to Oxynitrox S 100 |
| Electron Paramagnetic Resonance (EPR) | Radical concentration, mobility, local environment | Direct characterization of the active nitroxide sites |
| Atomic Force Microscopy (AFM) | Surface topography, morphology, mechanical properties | Visualization of immobilized catalyst on supports, pore structure |
| Transmission Electron Microscopy (TEM) | Particle size, shape, distribution of catalyst on support | High-resolution imaging of catalyst nanostructure |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical states of surface atoms | Confirmation of catalyst immobilization and oxidation state |
This interactive table summarizes key analytical techniques for characterizing polymeric nitroxide catalysts.
Advanced Microscopy: Techniques like Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) are essential for visualizing the morphology of materials incorporating Oxynitrox S 100. uniroma1.itresearchgate.net When the catalyst is immobilized on a support, these methods can reveal how it is distributed on the surface, its particle size, and the porosity of the support material. afmworkshop.commdpi.com This information is critical for understanding how the physical structure of the supported catalyst affects its performance. For instance, AFM can be used to map the surface of a functionalized membrane, while TEM can provide high-resolution images of catalyst nanoparticles on a support. researchgate.netazom.com
By combining these advanced analytical techniques, researchers can gain a comprehensive, multi-scale understanding of Oxynitrox S 100 and its applications, paving the way for the development of the next generation of catalysts and smart materials.
Q & A
Q. How should researchers design controlled experiments to investigate the physicochemical properties of Oxynitrox S 100?
Methodological Answer:
- Define independent variables (e.g., temperature, solvent polarity) and dependent variables (e.g., solubility, stability).
- Use a factorial design to test interactions between variables.
- Include negative controls (e.g., inert solvents) and positive controls (e.g., structurally similar compounds with known properties).
- Validate measurements using standardized techniques (e.g., UV-Vis spectroscopy for stability assays) .
Q. What strategies are critical for conducting a rigorous literature review on Oxynitrox S 100?
Methodological Answer:
- Prioritize primary sources (peer-reviewed journals) over secondary summaries.
- Use databases like PubMed, SciFinder, or Reaxys with search terms such as "Oxynitrox S 100 synthesis," "spectroscopic characterization," and "reactivity studies."
- Cross-reference citations to identify foundational studies and recent advancements.
- Critically evaluate methodologies in prior work for reproducibility (e.g., NMR data quality, synthetic yields) .
Q. How can researchers ensure reproducibility in synthesizing Oxynitrox S 100?
Methodological Answer:
- Document exact reaction conditions (e.g., molar ratios, reaction time, purification steps).
- Provide spectral validation (1H/13C NMR, HRMS) for intermediates and final products.
- Include error margins for yield calculations and purity assessments.
- Share raw data and protocols in supplementary materials to enable replication .
Advanced Research Questions
Q. How should contradictions between computational predictions and experimental data for Oxynitrox S 100’s reactivity be analyzed?
Methodological Answer:
- Perform sensitivity analysis on computational parameters (e.g., DFT functional choices, solvent models).
- Validate experimental conditions (e.g., exclude side reactions via control experiments).
- Use statistical tools (e.g., t-tests) to quantify discrepancies between predicted and observed reaction rates.
- Reconcile findings by proposing mechanistic hypotheses (e.g., unaccounted solvent effects) for further testing .
Q. What advanced spectroscopic techniques are recommended for resolving structural ambiguities in Oxynitrox S 100 derivatives?
Methodological Answer:
- Combine 2D NMR (e.g., COSY, NOESY) to assign stereochemistry.
- Use X-ray crystallography for absolute configuration determination.
- Apply high-resolution mass spectrometry (HRMS) with isotopic pattern analysis to confirm molecular formulas.
- Cross-validate results with computational simulations (e.g., NMR chemical shift prediction software) .
Q. How can researchers optimize catalytic applications of Oxynitrox S 100 while minimizing byproduct formation?
Methodological Answer:
- Employ Design of Experiments (DoE) to screen catalysts, substrates, and reaction conditions.
- Monitor reaction progress in real-time using in-situ techniques (e.g., FTIR, HPLC).
- Analyze byproducts via GC-MS or LC-MS and propose mechanistic pathways for their formation.
- Iteratively refine reaction parameters (e.g., temperature gradients, stoichiometry) based on kinetic data .
Q. What statistical approaches are suitable for analyzing dose-response relationships in Oxynitrox S 100’s bioactivity studies?
Methodological Answer:
- Use nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC50/IC50 values.
- Apply ANOVA to compare efficacy across multiple concentrations.
- Report confidence intervals and p-values to assess significance.
- Validate assays with replicate experiments and include positive/negative controls to exclude artifacts .
Q. How should researchers address discrepancies in reported stability profiles of Oxynitrox S 100 under varying pH conditions?
Methodological Answer:
- Replicate prior studies using identical buffer systems and analytical methods.
- Conduct accelerated stability testing (e.g., elevated temperatures) to identify degradation pathways.
- Compare degradation products via LC-MS and propose structural modifications to enhance stability.
- Publish raw data and methodological details to facilitate community scrutiny .
Methodological Frameworks
- Experimental Design: Prioritize factorial designs, controls, and validation protocols .
- Data Analysis: Use statistical tools (ANOVA, regression models) and cross-validation techniques .
- Literature Utilization: Leverage primary sources and critical appraisal to avoid bias .
- Reproducibility: Document protocols thoroughly and share supplementary data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
